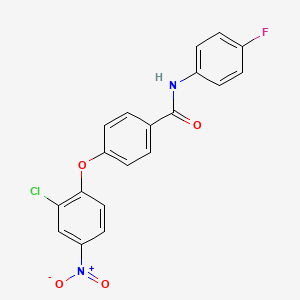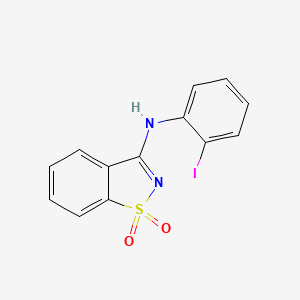
N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide, also known as BPP-4, is a chemical compound that has gained significant attention in the field of scientific research. BPP-4 is a piperidinecarboxamide derivative that has been synthesized using various methods and has shown potential in various biological applications.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it has been suggested to act by inhibiting the expression of certain proteins involved in cancer cell growth and survival, as well as by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, protecting neurons against oxidative stress-induced damage, and reducing inflammation. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potential as a multifunctional agent, with potential applications in cancer, neuroprotection, and inflammation. Additionally, this compound can be synthesized using various methods, yielding high purity and good yields. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research involving N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide, including:
1. Further investigating the mechanism of action of this compound to fully understand its potential applications in cancer, neuroprotection, and inflammation.
2. Investigating the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Developing more efficient and cost-effective methods for synthesizing this compound to increase its availability for researchers.
4. Investigating the potential of this compound as a drug delivery system for targeted therapies.
5. Investigating the potential of this compound as a diagnostic tool for cancer and other diseases.
In conclusion, this compound is a chemical compound that has shown potential in various biological applications, including as a potential anticancer agent, a neuroprotective agent, and a potential treatment for inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Applications De Recherche Scientifique
N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has shown potential in various biological applications, including as a potential anticancer agent, a neuroprotective agent, and a potential treatment for inflammation. In a study conducted by Huang et al., this compound was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In another study, this compound was found to protect neurons against oxidative stress-induced damage, indicating its potential as a neuroprotective agent. Additionally, this compound has been shown to have anti-inflammatory effects in a study conducted by Zhou et al., suggesting its potential as a treatment for inflammation.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-14-11-15(2)20(16(3)12-14)28(26,27)24-9-7-17(8-10-24)21(25)23-19-6-4-5-18(22)13-19/h4-6,11-13,17H,7-10H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJBPZZMMAPERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3534476.png)
![1-[3-(2-chloro-4-nitrophenoxy)benzoyl]piperidine](/img/structure/B3534489.png)
![N-(2,3-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3534495.png)

![N-(4-chloro-3-{[(2-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3534510.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-iodo-2-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3534514.png)
![5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3534518.png)
![methyl (7-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3534524.png)
![N-(2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B3534533.png)
![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3534538.png)
![2-chloro-N-{4-[({[(2-isopropyl-5-methylphenoxy)acetyl]amino}carbonothioyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B3534550.png)
![2-chloro-N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B3534576.png)

![N-(4-acetylphenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3534586.png)
